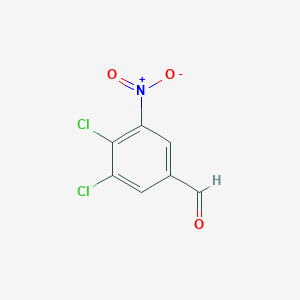

3,4-Dichloro-5-nitrobenzaldehyde

Descripción

3,4-Dichloro-5-nitrobenzaldehyde (CAS: 53581-87-6) is an aromatic aldehyde derivative with the molecular formula C₇H₃Cl₂NO₃ and a molecular weight of 220.01 g/mol. It appears as pale yellow crystals with a melting point of 55–57°C and is insoluble in water but soluble in alcohols and ethers . This compound is primarily employed as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its synthesis involves nitration of 2,4-dichlorobenzaldehyde using fuming nitric acid at low temperatures, yielding 49% after recrystallization .

Propiedades

IUPAC Name |

3,4-dichloro-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-5-1-4(3-11)2-6(7(5)9)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRLAJBJMWNMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-nitrobenzaldehyde typically involves the nitration of 3,4-dichlorobenzaldehyde. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow microreactor systems are often employed to enhance reaction efficiency and yield. These systems allow for precise control over reaction parameters such as temperature, flow rate, and residence time, resulting in higher yields and reduced by-product formation .

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dichloro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

Reduction: 3,4-Dichloro-5-aminobenzaldehyde.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Oxidation: 3,4-Dichloro-5-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

3,4-Dichloro-5-nitrobenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3,4-Dichloro-5-nitrobenzaldehyde largely depends on its specific application. For instance, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3,4-Dichloro-5-nitrobenzoic Acid (CAS: 13300-63-5)

- Structure : Replaces the aldehyde group (-CHO) with a carboxylic acid (-COOH).

- Molecular Formula: C₇H₃Cl₂NO₄; Molecular Weight: 236.004 g/mol .

- Properties : Higher polarity due to the carboxylic acid group, leading to increased solubility in polar solvents (e.g., water at high pH).

- Applications: Used as a precursor for pharmaceuticals, dyes, and coordination chemistry ligands.

2,3-Dichloro-5-nitrobenzoic Acid (CAS: 13300-61-3)

- Structure : Chloro groups at positions 2 and 3 instead of 3 and 3.

- Molecular Formula: C₇H₃Cl₂NO₄; Molecular Weight: 236.004 g/mol .

- Properties : Positional isomerism alters electronic effects; the meta-nitro group relative to the carboxylic acid may reduce electrophilicity compared to 3,4-dichloro-5-nitrobenzaldehyde.

- Applications : Similar to 3,4-dichloro-5-nitrobenzoic acid but with distinct reactivity in regioselective reactions .

5-Nitrovanillin (CAS: 6635-20-7)

- Structure : Vanillin (4-hydroxy-3-methoxybenzaldehyde) with a nitro group at position 5.

- Molecular Formula: C₈H₇NO₅; Molecular Weight: 197.15 g/mol .

- Properties : The electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups contrast with the electron-withdrawing chloro and nitro groups in this compound. This results in lower electrophilicity and higher solubility in polar solvents.

- Applications : Used in flavoring agents and as a substrate for studying nitroreductase enzymes .

2-(4-Chloro-2,6-dimethylphenoxy)-5-nitrobenzaldehyde

- Structure: A bulkier derivative with a phenoxy substituent.

- Molecular Formula: C₁₅H₁₂ClNO₄; Molecular Weight: 305.71 g/mol .

- Properties: The phenoxy group enhances steric hindrance, reducing reactivity in nucleophilic additions. Higher molecular weight correlates with a higher melting point (>100°C).

- Applications: Potential use in polymer chemistry or as a ligand in catalysis due to its bulky aromatic structure .

Comparative Data Table

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Solubility |

|---|---|---|---|---|---|---|

| This compound | 53581-87-6 | C₇H₃Cl₂NO₃ | 220.01 | 55–57 | Aldehyde, -Cl, -NO₂ | Alcohols, ethers |

| 3,4-Dichloro-5-nitrobenzoic acid | 13300-63-5 | C₇H₃Cl₂NO₄ | 236.00 | ~180 (decomposes) | Carboxylic acid, -Cl, -NO₂ | Polar solvents |

| 2,3-Dichloro-5-nitrobenzoic acid | 13300-61-3 | C₇H₃Cl₂NO₄ | 236.00 | N/A | Carboxylic acid, -Cl, -NO₂ | Polar solvents |

| 5-Nitrovanillin | 6635-20-7 | C₈H₇NO₅ | 197.15 | ~150 | Aldehyde, -OCH₃, -NO₂ | Water (basic conditions) |

| 2-(4-Chloro-2,6-dimethylphenoxy)-5-nitrobenzaldehyde | N/A | C₁₅H₁₂ClNO₄ | 305.71 | >100 | Aldehyde, -Cl, -NO₂, phenoxy | Organic solvents |

Actividad Biológica

3,4-Dichloro-5-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and a nitro group on the benzaldehyde ring. Its molecular formula is , and it exhibits unique properties that facilitate interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents to combat resistant bacterial strains.

2. Enzyme Inhibition

One of the most significant biological activities of this compound is its role as an inhibitor of certain enzymes. Notably, it has been studied for its inhibitory effects on xanthine oxidase (XO), an enzyme involved in uric acid production. The compound has shown a mixed-type inhibition profile with an IC50 value of approximately 3 µM, comparable to established inhibitors like allopurinol .

Mechanism of Action:

- The compound interacts with the molybdenum center of XO.

- It inhibits uric acid production effectively in both cell-free systems and animal models of hyperuricemia.

3. Anticancer Potential

Emerging research suggests that derivatives of this compound may possess anticancer activity. Studies have indicated that certain analogs can induce apoptosis in cancer cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| Human colorectal carcinoma | 90 | Induction of apoptotic pathways |

| Oral squamous cell carcinoma | 977 | Apoptosis via azomethine group |

These findings highlight the need for further exploration into its potential as a therapeutic agent in oncology.

Case Studies and Experimental Findings

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited a broad spectrum of activity, particularly against gram-positive bacteria. The results support its potential use in pharmaceutical formulations aimed at treating infections caused by resistant strains.

- Xanthine Oxidase Inhibition : In a controlled study involving hyperuricemic mice, administration of the compound resulted in a significant reduction in serum uric acid levels without notable side effects, unlike traditional treatments . This positions it as a promising candidate for managing gout and related conditions.

- Anticancer Activity : Research on the compound's derivatives demonstrated cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction, suggesting that further structural modifications could enhance efficacy and selectivity against cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.